molecular formula C45H61N6O4RuS2 B15133678 cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)

cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)

Cat. No.: B15133678
M. Wt: 915.2 g/mol
InChI Key: OFOQDYHYOZJNHV-UHFFFAOYSA-N
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Description

cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) is a ruthenium-based complex known for its application in dye-sensitized solar cells (DSSCs). This compound is a polypyridyl complex that acts as a sensitizer, enhancing the efficiency of solar cells by absorbing light and converting it into electrical energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) involves the coordination of ruthenium with bipyridyl ligands and isothiocyanate groups. The reaction typically starts with the preparation of the bipyridyl ligands, followed by their coordination to a ruthenium precursor. The isothiocyanate groups are then introduced to complete the complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) involves the absorption of light, which excites the electrons in the ruthenium complex. These excited electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, generating an electric current. The molecular targets and pathways involved include the interaction with the semiconductor material and the subsequent electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato) ruthenium(II):

    di-tetrabutylammonium cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato) ruthenium(II):

    cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato)-(4,4’-di-nonyl-2’-bipyridyl) ruthenium(II):

Uniqueness

cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) is unique due to its specific combination of ligands, which provide a balance of hydrophilic and hydrophobic properties. This balance enhances its stability and efficiency in DSSCs compared to other similar compounds .

Properties

Molecular Formula

C45H61N6O4RuS2

Molecular Weight

915.2 g/mol

InChI

InChI=1S/C28H44N2.C12H8N2O4.2CNS.3CH3.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;3*1H3;/q;;5*-1;+5

InChI Key

OFOQDYHYOZJNHV-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5]

Origin of Product

United States

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